molecular formula C16H19N3O B10976233 N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide

Cat. No.: B10976233
M. Wt: 269.34 g/mol
InChI Key: SQBUYBCBGIYKRO-UHFFFAOYSA-N
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Description

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which then reacts with the amine to form the carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may yield pyrazine-2-carboxamide derivatives with different substituents .

Scientific Research Applications

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I . This mechanism may be similar for this compound, although further research is needed to confirm this.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as:

Uniqueness

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazine derivatives .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H19N3O/c1-3-4-13-5-7-14(8-6-13)12(2)19-16(20)15-11-17-9-10-18-15/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

SQBUYBCBGIYKRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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